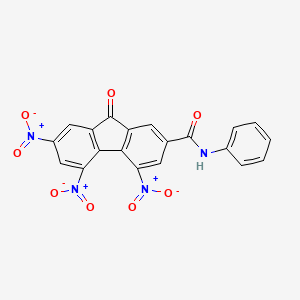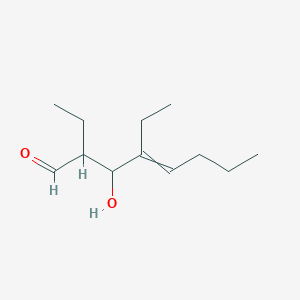![molecular formula C30H25NO3 B14357370 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile CAS No. 90304-34-0](/img/structure/B14357370.png)
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of three benzyloxy groups attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Benzyloxy Groups: The initial step involves the protection of hydroxyl groups on the phenyl ring by converting them into benzyloxy groups. This can be achieved through the reaction of phenol derivatives with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enenitrile Moiety: The next step involves the introduction of the prop-2-enenitrile group. This can be done through a Knoevenagel condensation reaction between the benzyloxy-substituted benzaldehyde and malononitrile in the presence of a base like piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of benzyloxy-substituted phenylpropanamines.
Substitution: Formation of various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzyloxy groups may enhance the compound’s ability to interact with biological membranes, while the nitrile group could play a role in binding to specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Tris(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,4,5-Tris(benzyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,4,5-Tris(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is unique due to the presence of the prop-2-enenitrile moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
90304-34-0 |
|---|---|
Molekularformel |
C30H25NO3 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
3-[2,4,5-tris(phenylmethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C30H25NO3/c31-18-10-17-27-19-29(33-22-25-13-6-2-7-14-25)30(34-23-26-15-8-3-9-16-26)20-28(27)32-21-24-11-4-1-5-12-24/h1-17,19-20H,21-23H2 |
InChI-Schlüssel |
MHKLUEQTIMYPTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C=CC#N)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)

![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)






![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

